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molecular formula C9H11N3O3 B1598772 2-Morpholinopyrimidine-5-carboxylic acid CAS No. 253315-05-8

2-Morpholinopyrimidine-5-carboxylic acid

Cat. No. B1598772
M. Wt: 209.2 g/mol
InChI Key: WMPUFHIOPXMZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598168B2

Procedure details

A solution of ester 122 (0.205 g, 0.86 mmol) in 2N HCl in H2O (10 mL) was stirred at 110° C. in a pressure vessel for 6 h, cooled to −78° C. and lyophilized for 2 days. The resulting amorphous solid was further dried using a mixture of dry acetonitrile (10 mL) and dry benzene (10 mL) followed by concentration (this was repeated 3 times) to give compound 123 (0.193 g, 92% yield). LRMS: 209.1 (calc) 210.0 (obs).
Name
ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[CH:11][C:10]([C:13]([O:15]CC)=[O:14])=[CH:9][N:8]=2)[CH2:3][CH2:2]1>Cl.O>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
ester
Quantity
0.205 g
Type
reactant
Smiles
O1CCN(CC1)C1=NC=C(C=N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting amorphous solid was further dried
ADDITION
Type
ADDITION
Details
a mixture of dry acetonitrile (10 mL) and dry benzene (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration (

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O1CCN(CC1)C1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.193 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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